Lipophilicity (XLogP3‑AA) Advantage Relative to Des‑Nitro Analog and 1‑yl Regioisomer
The target compound exhibits a computed XLogP3‑AA of 0.7 [1], which is substantially higher than the des‑nitro analog 2‑(1H‑pyrazol‑3‑yl)pyridine (XLogP3‑AA ≈ 0.1, estimated from PubChem data [2]) and lower than the 1‑yl regioisomer 2‑(4‑nitro‑1H‑pyrazol‑1‑yl)pyridine (CAS 28469‑29‑6, predicted logP ≈ 1.5 based on ChemBook data ). This intermediate lipophilicity can improve membrane permeation while maintaining aqueous solubility, a desirable profile for CNS‑oriented kinase inhibitor scaffolds.
| Evidence Dimension | Computed partition coefficient (XLogP3‑AA / predicted logP) |
|---|---|
| Target Compound Data | XLogP3‑AA = 0.7 |
| Comparator Or Baseline | 2‑(1H‑pyrazol‑3‑yl)pyridine: XLogP3‑AA ≈ 0.1; 2‑(4‑nitro‑1H‑pyrazol‑1‑yl)pyridine: predicted logP ≈ 1.5 |
| Quantified Difference | ΔXLogP ≈ +0.6 vs. des‑nitro analog; Δ ≈ −0.8 vs. 1‑yl regioisomer |
| Conditions | Predicted values from PubChem (XLogP3‑AA algorithm) and ChemicalBook (ACD/Labs predicted) |
Why This Matters
For CNS‑penetrant or balanced‑permeability kinase inhibitors, LogP in the 0.5–1.5 range is often optimal; the target compound sits at the lower boundary of this window, whereas the des‑nitro analog may be too polar and the 1‑yl analog too lipophilic.
- [1] PubChem. CID 18704285 – 2-(4-Nitro-1H-pyrazol-3-yl)pyridine. Computed Properties: XLogP3‑AA. View Source
- [2] PubChem. CID 2797657 – 2-(1H-Pyrazol-3-yl)pyridine. Computed Properties. View Source
